molecular formula C14H20BClO3 B3348404 5-Chloro-2-ethoxyphenylboronic acid pinacol ester CAS No. 1689512-53-5

5-Chloro-2-ethoxyphenylboronic acid pinacol ester

Cat. No.: B3348404
CAS No.: 1689512-53-5
M. Wt: 282.57 g/mol
InChI Key: DANJRWPYEIUCPA-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative protected as a pinacol ester, a common strategy to enhance stability and solubility in organic solvents. The compound features a chloro substituent at the 5-position and an ethoxy group at the 2-position of the phenyl ring (Fig. 1). These substituents influence its electronic properties, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Molecular Formula: C14H19BClO3
Molecular Weight: 281.56 g/mol
Key Applications:

  • Catalyst in Pd-mediated coupling reactions.
  • Building block for drug discovery (e.g., kinase inhibitors).

Properties

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANJRWPYEIUCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The general reaction scheme is as follows:

5-Chloro-2-ethoxyphenylboronic acid+Pinacol5-Chloro-2-ethoxyphenylboronic acid pinacol ester\text{5-Chloro-2-ethoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{5-Chloro-2-ethoxyphenylboronic acid pinacol ester} 5-Chloro-2-ethoxyphenylboronic acid+Pinacol→5-Chloro-2-ethoxyphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents
Boronic acids, including 5-Chloro-2-ethoxyphenylboronic acid pinacol ester, have been explored as potential antidiabetic agents due to their ability to inhibit enzymes involved in glucose metabolism. These compounds can modulate insulin signaling pathways, thus offering therapeutic benefits for conditions such as Type 2 diabetes and metabolic syndrome. Research indicates that boronic acids can inhibit hormone-sensitive lipase, which plays a role in lipid metabolism and insulin sensitivity .

1.2 Cancer Treatment
Recent studies suggest that boronic acids may also possess anticancer properties. They have been investigated for their ability to inhibit proteasomes, which are critical for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, potentially enhancing the efficacy of existing cancer therapies . The versatility of boronic acids in targeting various cancer-related pathways makes them valuable candidates for drug development.

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is frequently utilized in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound’s ability to react with aryl halides under mild conditions facilitates the development of complex organic molecules .

2.2 Synthesis of Heterocycles
The compound has also been employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities. For instance, it can participate in reactions leading to the formation of thiazole derivatives, which have shown promise as antimicrobial and anticancer agents .

Case Studies

Study Title Application Findings
Inhibition of Hormone-Sensitive LipaseDiabetes TreatmentDemonstrated effective modulation of plasma free fatty acids .
Anticancer Activity of Boronic AcidsCancer TherapyInduced apoptosis in cancer cell lines through proteasome inhibition .
Suzuki Coupling with Boronic EstersOrganic SynthesisAchieved high yields of biaryl compounds under optimized conditions .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

Pinacol esters of substituted phenylboronic acids exhibit distinct solubility and reactivity profiles depending on substituent type and position:

Compound Name Molecular Formula Substituents Solubility in Chloroform Reactivity in Suzuki Coupling
5-Chloro-2-ethoxyphenylboronic acid pinacol ester C14H19BClO3 Cl (5), OEt (2) High Moderate (electron-withdrawing Cl enhances coupling rate)
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester C14H20BClO4 Cl (5), OMe (2,4) Moderate Lower (electron-donating OMe groups reduce electrophilicity)
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C14H19BClFO3 Cl (3), F (5), OEt (4) High High (F enhances stability and meta-directing effects)
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester C15H21BClFO4 Cl (4), F (2), OCH2CH2OMe (5) High Moderate (bulky substituents may sterically hinder coupling)

Key Findings :

  • Solubility : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to their boronic acid counterparts . For example, phenylboronic acid has low solubility in hydrocarbons, while its pinacol ester dissolves readily .
  • Reactivity : Electron-withdrawing groups (e.g., Cl, F) activate the boronic ester for cross-coupling by increasing electrophilicity at the boron center . Conversely, electron-donating groups (e.g., OMe) reduce reactivity.

Stability Under Oxidative and Hydrolytic Conditions

Pinacol esters are more stable than boronic acids but can undergo hydrolysis under specific conditions:

  • Reaction with H2O2: The pinacol ester of 4-nitrophenylboronic acid reacts with H2O2 at pH 7.27, leading to a decrease in UV absorption at 290 nm and formation of a 4-nitrophenol derivative (λmax = 405 nm) . This suggests that 5-chloro-2-ethoxyphenylboronic acid pinacol ester may similarly hydrolyze under oxidative conditions.

Impact of Fluorine Substitution

Fluorinated analogues, such as 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester (C12H14BBrClFO2), demonstrate enhanced metabolic stability and altered electronic properties due to fluorine’s electronegativity . However, steric hindrance from bulky groups (e.g., trifluoromethoxy in ) can reduce coupling efficiency .

Biological Activity

5-Chloro-2-ethoxyphenylboronic acid pinacol ester (CAS No. 1689512-53-5) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. Its structure can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}B\O2_2
  • Molecular Weight : 224.07 g/mol
  • Melting Point : 27-31 °C

Biological Activity Overview

5-Chloro-2-ethoxyphenylboronic acid pinacol ester has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that boronic acids can exhibit antimicrobial effects, potentially through the inhibition of bacterial enzymes .
  • Anti-inflammatory Effects : Some studies suggest that compounds with boronic acid moieties may modulate inflammatory pathways, although specific data on this compound is limited.
  • Cancer Therapeutics : Boron-containing compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis, particularly in targeted therapies .

The biological activity of 5-Chloro-2-ethoxyphenylboronic acid pinacol ester is primarily attributed to its interaction with biomolecules. The boron atom can form complexes with hydroxyl groups in sugars and other biomolecules, potentially altering their function. This mechanism is crucial in drug design, especially in developing inhibitors for enzymes involved in disease processes.

Case Studies and Research Findings

  • Suzuki-Miyaura Coupling Reactions : This compound has been utilized as a key intermediate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules. Research shows that it can effectively couple with various aryl halides, facilitating the formation of biaryl compounds that have significant biological activity .
  • Biological Activity Assessment : A study published in Angewandte Chemie highlighted the use of boronic acids in drug development, emphasizing their role in creating compounds with enhanced biological activities. The research found that derivatives of boronic acids could selectively inhibit certain cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Applications
5-Chloro-2-ethoxyphenylboronic acid pinacol esterAntimicrobial, Anti-inflammatoryDrug development, Organic synthesis
Phenylboronic acidInhibitor of proteasomesCancer therapy
4-Carboxyphenylboronic acid pinacol esterAntiviral propertiesPharmaceutical applications

Q & A

Basic: What are the standard synthetic routes for preparing 5-chloro-2-ethoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a halogenated precursor (e.g., 5-chloro-2-ethoxyiodobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in solvents like 1,4-dioxane or toluene under inert conditions . Reaction progress is monitored via TLC or HPLC, and purification is achieved using column chromatography with hexane/ethyl acetate gradients.

Basic: How is the purity and structural integrity of this boronic ester validated in academic settings?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Structural confirmation employs nuclear magnetic resonance (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry (HRMS). For example, the pinacol ester’s characteristic ¹¹B NMR signal appears near δ 30 ppm, while the ethoxy group’s protons resonate as a singlet at δ 1.3–1.5 ppm in ¹H NMR .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs in pharmaceuticals and materials science. For instance, it facilitates the synthesis of substituted biphenyl derivatives when reacted with aryl halides under catalytic conditions .

Advanced: How can reaction conditions be optimized to improve coupling efficiency with sterically hindered partners?

For sterically challenging substrates, replacing Pd(dppf)Cl₂ with Buchwald-Hartwig catalysts (e.g., Pd-XPhos) enhances reactivity. Solvent optimization (e.g., using THF instead of dioxane) and elevated temperatures (80–100°C) improve yields. Adding catalytic amounts of silver oxide (Ag₂O) can mitigate protodeboronation side reactions .

Advanced: How should researchers address contradictions in reported catalytic systems for this compound’s reactivity?

Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) may arise from ligand-metal coordination dynamics. Systematic screening of ligands (e.g., SPhos vs. PCy₃) and pre-catalyst activation steps (e.g., reducing agents like BnOH) can resolve inconsistencies. Kinetic studies via in situ IR or GC-MS help identify rate-limiting steps .

Advanced: What strategies mitigate hydrolysis or oxidation during storage and handling?

The compound is air- and moisture-sensitive. Storage under argon at –20°C in amber vials with molecular sieves (3Å) prevents degradation. For long-term stability, lyophilization or formulation as a THF solution (0.1 M) is recommended. Avoid exposure to strong oxidizers or acidic conditions .

Advanced: How can computational methods predict regioselectivity in cross-coupling reactions involving this boronic ester?

Density functional theory (DFT) calculations model transition states to predict regioselectivity. For example, electron-withdrawing groups (e.g., Cl) at the ortho position increase steric hindrance, favoring para coupling. Software like Gaussian or ORCA, combined with molecular docking, validates experimental outcomes .

Advanced: What analytical techniques troubleshoot low yields in multi-step syntheses using this compound?

LC-MS tracks intermediates, while X-ray crystallography confirms stereochemistry of final products. For side reactions (e.g., homocoupling), ICP-MS quantifies residual palladium, and ¹H NMR detects protodeboronation byproducts. Adjusting stoichiometry (1.2–1.5 equiv boronic ester) minimizes excess reagent issues .

Advanced: How does the electronic nature of the ethoxy group influence reactivity in cross-coupling?

The ethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. However, steric effects at the ortho position can reduce coupling efficiency. Hammett σ⁺ values and frontier molecular orbital (FMO) analysis quantify these effects .

Advanced: What are the limitations of this compound in synthesizing heterocyclic frameworks?

While effective for aryl-aryl bonds, it struggles with nitrogen-rich heterocycles (e.g., pyridines) due to competing coordination with palladium. Alternative catalysts (e.g., NiCl₂(dme)) or directing groups (e.g., picolinamide) improve outcomes. Boron-masking agents (e.g., MIDA esters) enhance stability in multi-step sequences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Chloro-2-ethoxyphenylboronic acid pinacol ester
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